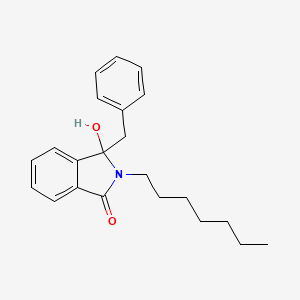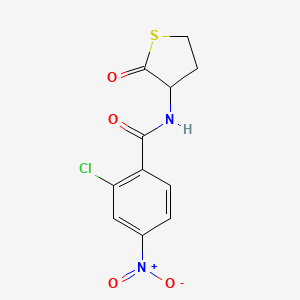![molecular formula C27H24N4O2 B11514950 5-(cyclohexylamino)-3-(4-methylphenyl)-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11514950.png)
5-(cyclohexylamino)-3-(4-methylphenyl)-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(CYCLOHEXYLAMINO)-3-(4-METHYLPHENYL)-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes a cyclohexylamino group, a methylphenyl group, and a triazole ring fused to an anthraquinone core
Preparation Methods
The synthesis of 5-(CYCLOHEXYLAMINO)-3-(4-METHYLPHENYL)-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: The synthesis begins with the preparation of the anthraquinone core, which can be achieved through the Friedel-Crafts acylation of benzene derivatives with phthalic anhydride.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The cyclohexylamino and methylphenyl groups are introduced through nucleophilic substitution reactions, typically using amines and halogenated precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
5-(CYCLOHEXYLAMINO)-3-(4-METHYLPHENYL)-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methyl groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathways.
Scientific Research Applications
5-(CYCLOHEXYLAMINO)-3-(4-METHYLPHENYL)-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe or dye, due to its ability to emit light upon excitation.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(CYCLOHEXYLAMINO)-3-(4-METHYLPHENYL)-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific kinases or disrupt cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(CYCLOHEXYLAMINO)-3-(4-METHYLPHENYL)-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE can be compared with other similar compounds, such as:
Anthraquinone Derivatives: Compounds like 1,4-diaminoanthraquinone and 2-ethylanthraquinone share the anthraquinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole have similar triazole rings but differ in their overall structure and reactivity.
Amino-substituted Compounds: Compounds like cyclohexylamine and aniline share the amino group but differ in their aromatic or aliphatic nature, influencing their chemical behavior.
The uniqueness of 5-(CYCLOHEXYLAMINO)-3-(4-METHYLPHENYL)-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE lies in its combination of these structural features, which contribute to its diverse applications and potential as a multifunctional compound.
Properties
Molecular Formula |
C27H24N4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-(cyclohexylamino)-3-(4-methylphenyl)naphtho[3,2-e]benzotriazole-6,11-dione |
InChI |
InChI=1S/C27H24N4O2/c1-16-11-13-18(14-12-16)31-22-15-21(28-17-7-3-2-4-8-17)23-24(25(22)29-30-31)27(33)20-10-6-5-9-19(20)26(23)32/h5-6,9-15,17,28H,2-4,7-8H2,1H3 |
InChI Key |
MKRXSAAQSPGSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C4=C(C(=C3)NC5CCCCC5)C(=O)C6=CC=CC=C6C4=O)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11514870.png)
![2-[3-methyl-5-phenyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B11514876.png)
![(5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11514883.png)


![(4-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11514901.png)
![(2Z)-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11514908.png)
![Ethanone, 1-[1-(3-chlorophenyl)-4-(2-thenoyl)-pyrazol-3-yl]-](/img/structure/B11514914.png)
![2,6-difluoro-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B11514920.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514926.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11514931.png)
![2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11514936.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-iodophenoxy)acetamide](/img/structure/B11514942.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B11514943.png)
